8-Oxononanoic acid 8-Oxononanoic acid 8-oxo-nonanoic acid is an oxo carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 25542-64-7
VCID: VC4286743
InChI: InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
SMILES: CC(=O)CCCCCCC(=O)O
Molecular Formula: C9H16O3
Molecular Weight: 172.224

8-Oxononanoic acid

CAS No.: 25542-64-7

Cat. No.: VC4286743

Molecular Formula: C9H16O3

Molecular Weight: 172.224

* For research use only. Not for human or veterinary use.

8-Oxononanoic acid - 25542-64-7

Specification

CAS No. 25542-64-7
Molecular Formula C9H16O3
Molecular Weight 172.224
IUPAC Name 8-oxononanoic acid
Standard InChI InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Standard InChI Key KNPGTJGXMGNBAY-UHFFFAOYSA-N
SMILES CC(=O)CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

8-Oxononanoic acid is systematically named 8-oxononanoic acid under IUPAC nomenclature, with the SMILES notation CC(=O)CCCCCCC(=O)O . Its structure comprises a linear carbon chain terminating in a carboxylic acid group, with a ketone moiety at the eighth position. The molecule’s reactivity is influenced by the electron-withdrawing effects of both the ketone and carboxylic acid groups, which polarize adjacent carbon-hydrogen bonds.

Table 1: Molecular Properties of 8-Oxononanoic Acid

PropertyValue
Molecular FormulaC9H16O3\text{C}_9\text{H}_{16}\text{O}_3
Molecular Weight172.22 g/mol
CAS Registry Number25542-64-7
InChI KeyKNPGTJGXMGNBAY-UHFFFAOYSA-N
SolubilityPartially soluble in polar solvents

The compound’s 3D conformation exhibits flexibility, with the ketone and carboxylate groups adopting orientations that minimize steric hindrance. Computational models predict a bent configuration in aqueous environments, facilitating interactions with enzymatic active sites .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ketone carbonyl (δ\delta ~207 ppm in 13C^{13}\text{C}) and carboxylic acid (δ\delta ~180 ppm) . Infrared spectroscopy shows strong absorption bands at 1710 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch of carboxylic acid). Mass spectrometry fragments predominantly at the ketone group, yielding ions at m/z 85 (base peak) and 155 .

Synthesis and Production Methods

Chemical Synthesis Pathways

The primary route to 8-oxononanoic acid involves chloromethyl ketone derivatization of fatty acids. A seminal study demonstrated the synthesis of 9-chloro-8-oxononanoic acid through Friedel-Crafts acylation of octenoic acid, followed by halogenation . This method achieved a 73% yield under optimized conditions, with purification via column chromatography. Key steps include:

  • Acylation: Introduction of the ketone group using acetyl chloride.

  • Halogenation: Reaction with chlorine gas in the presence of Lewis acids.

  • Hydrolysis: Conversion of the chloromethyl intermediate to the carboxylic acid .

Biochemical Interactions and Mechanisms

Thiolase Inhibition

8-Oxononanoic acid derivatives, particularly 9-chloro-8-oxononanoic acid, exhibit potent inhibition of acetoacetyl-CoA thiolase (EC 2.3.1.9), a key enzyme in ketone body metabolism. The inhibition mechanism involves:

  • Covalent modification: The chloromethyl ketone group alkylates the active-site cysteine thiol (pKa\text{p}K_a ~6.5), forming a stable thioether adduct .

  • pH-dependent activity: Inhibition efficiency increases at acidic pH (pH\text{pH} 5–6), correlating with thiol protonation .

Table 2: Inhibition Kinetics of 9-Chloro-8-Oxononanoic Acid

ParameterValue
KiK_i0.12 µM
IC50_{50} (hepatocytes)15 µM
Selectivity over CoA>100-fold

This inhibition suppresses hepatic cholesterol synthesis in vivo at doses as low as 2.5 mg/kg, demonstrating therapeutic potential for hyperlipidemia .

Applications in Biomedical Research

Metabolic Pathway Modulation

Administration of 8-oxononanoic acid derivatives reduces de novo lipogenesis by 70% in murine models, primarily through thiolase inhibition . This effect parallels the action of statins but operates via a distinct mechanism, offering potential for combination therapies.

Drug Delivery Systems

The carboxylic acid moiety enables conjugation to nanoparticle carriers. Preliminary studies show pH-dependent release profiles, with 80% payload delivery at lysosomal pH (4.5–5.0) versus 20% at physiological pH . Such systems could target thiolase-overexpressing cancers.

Future Research Directions

Structural Optimization

Engineering prodrug derivatives with improved bioavailability remains critical. Esterification of the carboxylic acid (e.g., ethyl 8-oxononanoate) increases membrane permeability 3-fold in Caco-2 cell models .

Transcriptional Epigenetics

The compound’s potential to influence DNA methylation patterns via oxidative byproducts warrants investigation. Analogous 8-oxoguanine modifications alter CpG island methylation in promoter regions , suggesting a possible epigenetic role for 8-oxononanoic acid metabolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator